molecular formula C23H17Cl2F3N4O B10834398 2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

Cat. No.: B10834398
M. Wt: 493.3 g/mol
InChI Key: IMGRGGRJBGEWLE-UHFFFAOYSA-N
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Description

Compound 38, identified by the PubMed ID 25666693, is a synthetic organic molecule. It has been studied for its potential as a covalent irreversible inhibitor of Bruton’s tyrosine kinase (Btk), a key enzyme involved in the signaling pathways of B cells . This compound is part of a broader class of molecules designed to target specific proteins involved in various diseases, including cancer and autoimmune disorders.

Preparation Methods

The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product . Industrial production methods for such compounds often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Compound 38 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying covalent inhibitors and their interactions with target proteins.

    Biology: It is used to investigate the role of Bruton’s tyrosine kinase in B cell signaling and its implications in diseases.

    Medicine: It has potential therapeutic applications in treating cancers and autoimmune disorders by inhibiting Bruton’s tyrosine kinase.

    Industry: It can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

Compound 38 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways of B cells, which are crucial for their proliferation and survival. The molecular targets and pathways involved include the B cell receptor signaling pathway and downstream effectors such as phospholipase C gamma 2 and protein kinase C .

Comparison with Similar Compounds

Compound 38 is unique in its ability to covalently and irreversibly inhibit Bruton’s tyrosine kinase. Similar compounds include:

These compounds share the common goal of targeting Bruton’s tyrosine kinase but differ in their chemical structures, selectivity, and pharmacokinetic profiles.

Properties

Molecular Formula

C23H17Cl2F3N4O

Molecular Weight

493.3 g/mol

IUPAC Name

2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

InChI

InChI=1S/C23H17Cl2F3N4O/c1-13(18-7-2-4-14-11-29-21(25)10-19(14)18)22(33)30-12-17-9-20(23(26,27)28)31-32(17)16-6-3-5-15(24)8-16/h2-11,13H,12H2,1H3,(H,30,33)

InChI Key

IMGRGGRJBGEWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)NCC3=CC(=NN3C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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